3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
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Description
The compound contains several functional groups including a benzo[d][1,3]dioxole ring, a pyridazine ring, a thioether group, and an oxadiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. Single-crystal X-ray diffraction studies are often used to determine the structure of such compounds .Scientific Research Applications
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been studied for their ability to inhibit corrosion in mild steel in sulphuric acid environments. These compounds have shown to increase charge transfer resistance, indicating the formation of a protective layer on the metal surface. Their adsorption characteristics, described by the Langmuir adsorption isotherm, suggest a mixed mechanism of physisorption and chemisorption (P. Ammal, M. Prajila, A. Joseph, 2018).
Antioxidant Properties
Oxadiazole derivatives carrying a benzimidazole moiety have been synthesized and evaluated for their antioxidant capabilities. These compounds have shown significant activity in various in vitro systems, suggesting their potential as effective antioxidants (I. Kerimov, G. Ayhan-Kılcıgil, Elçin Deniz Özdamar, B. Can‐Eke, T. Çoban, S. Özbey, C. Kazak, 2012).
Antimicrobial and Antifungal Activities
New 1,3,4-oxadiazole derivatives have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds were effective against various bacterial and fungal strains, indicating their potential as antimicrobial and antifungal agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).
Anticancer Activities
1,2,4-Oxadiazole derivatives have been subjected to 3D QSAR studies and synthesized for their anticancer activity. Some compounds showed comparable or superior activity against various cancer cell lines, highlighting the potential of oxadiazole derivatives in cancer treatment (Ankur Vaidya, Shweta Jain, B. P. Prashantha Kumar, Shashank K Singh, S. Kashaw, R. Agrawal, 2020).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-14-4-2-1-3-13(14)15-6-8-19(24-23-15)29-10-18-22-20(25-28-18)12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJAJJCEMSNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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